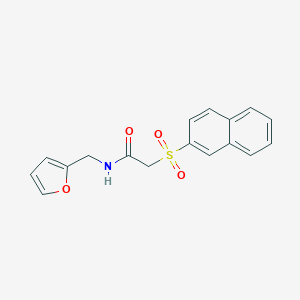![molecular formula C16H14N4O2S B269960 2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone](/img/structure/B269960.png)
2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the tetrazole family and has been found to possess unique properties that make it useful in a variety of research applications.
Mecanismo De Acción
The exact mechanism of action of 2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone is not fully understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone has a range of biochemical and physiological effects. These include the ability to inhibit the activity of certain enzymes, reduce inflammation, and induce apoptosis in cancer cells. Additionally, this compound has been found to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone in lab experiments is its potent anti-inflammatory and anti-tumor properties. This makes it a useful tool for studying the mechanisms of disease development and progression. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several potential future directions for research involving 2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone. One possible direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the investigation of the underlying mechanisms of action of this compound, which could lead to the development of new therapeutic targets. Additionally, research could be conducted to optimize the synthesis method for this compound, making it more accessible for use in lab experiments.
In conclusion, 2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone is a promising compound with a wide range of potential applications in scientific research. Its unique properties make it a useful tool for studying the mechanisms of disease development and progression, and it has the potential to be developed into new therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone involves a multi-step process that requires the use of specialized equipment and reagents. The process typically begins with the reaction of 4-phenoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then reacted with methyl iodide to form the corresponding methylated product. The final step involves the reaction of the methylated intermediate with 1-bromo-2-(4-phenoxyphenyl)ethanone to form the desired product.
Aplicaciones Científicas De Investigación
2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a potential therapeutic agent for the treatment of various diseases. Studies have shown that this compound has potent anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Propiedades
Nombre del producto |
2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone |
|---|---|
Fórmula molecular |
C16H14N4O2S |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
2-(1-methyltetrazol-5-yl)sulfanyl-1-(4-phenoxyphenyl)ethanone |
InChI |
InChI=1S/C16H14N4O2S/c1-20-16(17-18-19-20)23-11-15(21)12-7-9-14(10-8-12)22-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
Clave InChI |
JSKRYOMKROEMEE-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
SMILES canónico |
CN1C(=NN=N1)SCC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B269878.png)
![2-[2-[4-(2,2-dichlorocyclopropyl)phenyl]-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one](/img/structure/B269880.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B269881.png)
![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B269882.png)
![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B269883.png)
![2-{[4-cyclohexyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B269885.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269886.png)
![N-(3-cyano-4,5-dimethyl-2-furyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269889.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B269891.png)



![3-[(1,1-dioxido-1-benzothien-3-yl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B269901.png)
![2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B269904.png)